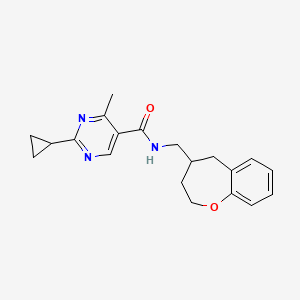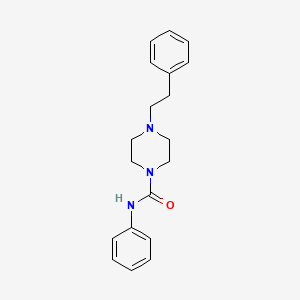
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide
Overview
Description
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in scientific research due to its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mechanism of Action
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
This compound has been shown to increase endurance and exercise capacity in animal models by enhancing the utilization of fatty acids as an energy source. It has also been reported to improve insulin sensitivity and glucose uptake in skeletal muscle, which may contribute to its anti-diabetic effects. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and adipose tissue.
Advantages and Limitations for Lab Experiments
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to cross the blood-brain barrier. However, it is important to note that this compound has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects in athletes. Furthermore, the long-term safety and potential side effects of this compound in humans are not yet fully understood.
Future Directions
Future research on N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide should focus on its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Additionally, studies should investigate the long-term safety and potential side effects of this compound in humans. Furthermore, the development of more selective and safer PPARδ agonists may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and other diseases.
Scientific Research Applications
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. It has been shown to improve glucose and lipid metabolism by increasing fatty acid oxidation and reducing inflammation. Furthermore, this compound has been reported to have anti-inflammatory and anti-atherosclerotic effects, making it a potential candidate for the treatment of cardiovascular diseases.
properties
IUPAC Name |
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(20-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJUIEDKDMPUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)
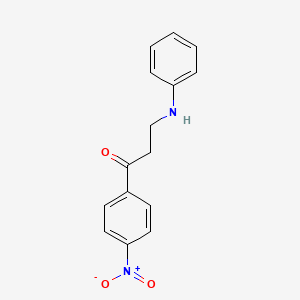
![1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine](/img/structure/B5689292.png)
![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![N-cyclopropyl-3-{5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5689307.png)
![N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5689313.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5689328.png)
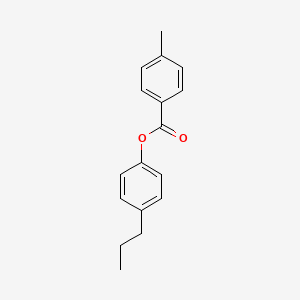
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-3-fluoropyridine](/img/structure/B5689337.png)

![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
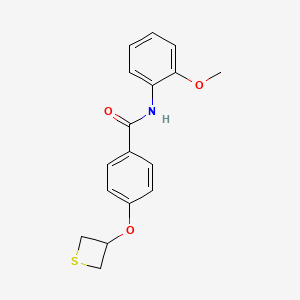
![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)
